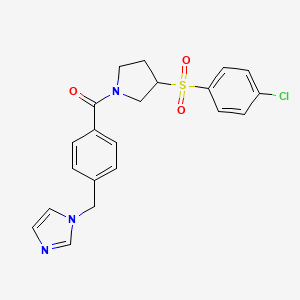
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Imidazole-containing compounds have been shown to be effective against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This compound, with its imidazole moiety, could be a potential candidate for developing new antifungal agents targeting this and other fungal pathogens.
Antimicrobial Potential
The derivatives of imidazole have demonstrated various biological activities, including antimicrobial properties . This compound could be explored for its efficacy against a range of microbial infections, contributing to the development of new antimicrobial drugs.
Anti-inflammatory Medications
Imidazole derivatives are known to have applications in medicinal chemistry, particularly in anti-inflammatory medications . The compound could be studied for its potential to reduce inflammation in various disease models.
Anticancer Research
Compounds with an imidazole ring have been utilized in anticancer research. The subject compound’s structure suggests it may have applications in the synthesis of novel anticancer agents, possibly offering new pathways for treatment .
Antiviral Agents
The imidazole ring is a component in the synthesis of antiviral agents . Research into this compound could lead to the development of new drugs to combat viral infections.
Synthesis of Functional Molecules
Imidazole heterocycles are key components in functional molecules used in everyday applications, including pharmaceuticals and materials science . This compound could be involved in the synthesis of such molecules, contributing to various fields of application.
Chemotherapeutic Value
Imidazole-containing compounds have high chemotherapeutic values and act as remedies for the development of novel drugs . This compound’s unique structure could be pivotal in synthesizing new drugs with high efficacy against various diseases.
Drug Development Synthon
Imidazole is an important synthon in drug development due to its broad range of chemical and biological properties . This compound, with its imidazole core, could serve as a building block in the synthesis of a variety of drugs, enhancing the pharmacological landscape.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-18-5-7-19(8-6-18)29(27,28)20-9-11-25(14-20)21(26)17-3-1-16(2-4-17)13-24-12-10-23-15-24/h1-8,10,12,15,20H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVMVBRQRCHLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)
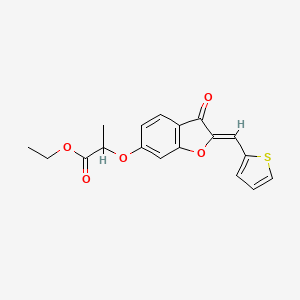
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)
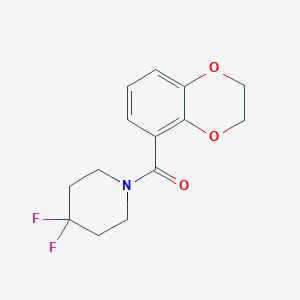
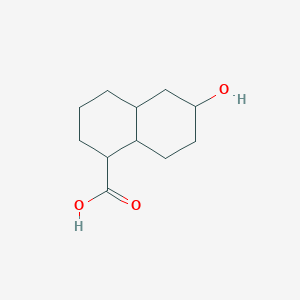
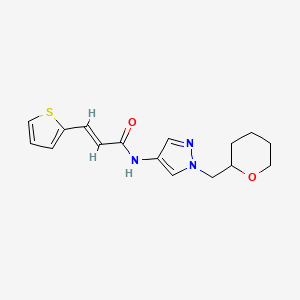
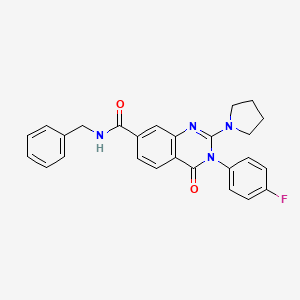
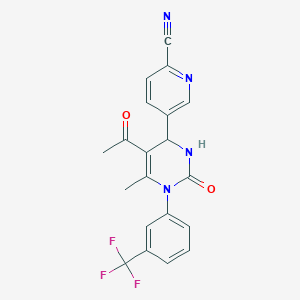

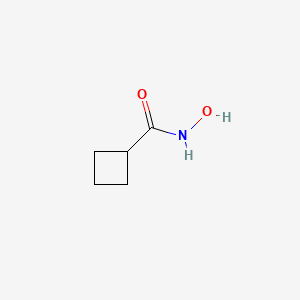
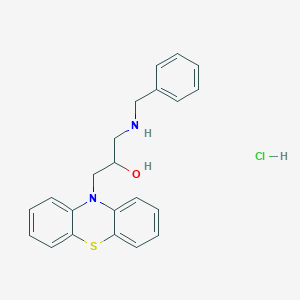
![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)